Dimethyl 5,5-dimethylhex-2-ynedioate
Description
Dimethyl 5,5-dimethylhex-2-ynedioate is a diester derivative of 5,5-dimethylhex-2-ynedioic acid. Its molecular formula is C₁₀H₁₄O₄, with a molecular weight of 198.21 g/mol (calculated). The compound features an alkyne group (C≡C) at the 2-position and two methyl substituents at the 5-position of the hexanedioate backbone. The ester functional groups (-COOCH₃) enhance its volatility and reduce polarity compared to the parent diacid .
Synthesis: While direct synthesis details are unavailable in the provided evidence, analogous esters are typically prepared via acid-catalyzed esterification of the corresponding diacid (e.g., 5,5-dimethylhex-2-ynedioic acid) with methanol. The parent acid (CAS 98558-36-2) has a molecular weight of 140.18 g/mol and is documented for storage at low temperatures, though its boiling point remains unspecified .
Properties
CAS No. |
90171-34-9 |
|---|---|
Molecular Formula |
C10H14O4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
dimethyl 5,5-dimethylhex-2-ynedioate |
InChI |
InChI=1S/C10H14O4/c1-10(2,9(12)14-4)7-5-6-8(11)13-3/h7H2,1-4H3 |
InChI Key |
FZWGUNVXZYEVQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC#CC(=O)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 5,5-dimethylhex-2-ynedioate can be synthesized through various methods. One common synthetic route involves the esterification of 5,5-dimethylhex-2-ynedioic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically proceeds under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and catalyst concentration. The product is then purified through distillation or recrystallization techniques to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5,5-dimethylhex-2-ynedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 5,5-dimethylhex-2-ynedioic acid.
Reduction: Formation of 5,5-dimethylhex-2-ynediol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 5,5-dimethylhex-2-ynedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl 5,5-dimethylhex-2-ynedioate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to form carboxylic acids, which can then participate in further chemical reactions. The triple bond in the compound makes it a reactive intermediate in cycloaddition reactions, such as the Diels-Alder reaction .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Structural and Physical Properties Comparison
Key Observations :
- Alkyne vs.
- Ester vs. Carboxylic Acid : The esterification of 5,5-dimethylhex-2-ynedioic acid reduces water solubility but increases volatility, making the diester more suitable for organic solvent-based reactions .
Table 2: Antimicrobial Activity of Dioxolane Esters (from )
| Compound | MIC Range (µg/mL) | Target Microorganisms |
|---|---|---|
| Dimethyl 2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate | 4.8–5000 | S. aureus, E. coli, C. albicans |
Comparison :
- The dioxolane derivatives exhibit broad-spectrum antimicrobial activity, with MIC values as low as 4.8 µg/mL against pathogens like S. aureus and C. albicans . In contrast, this compound’s biological activity remains uncharacterized in the provided evidence. The phenolic and dioxolane groups in compound 7 may contribute to membrane disruption or enzyme inhibition, mechanisms less likely in the alkyne-containing diester.
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